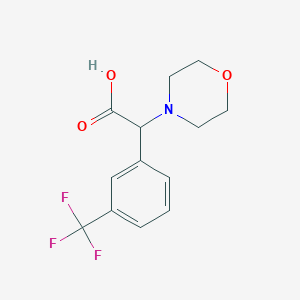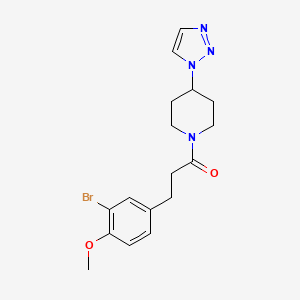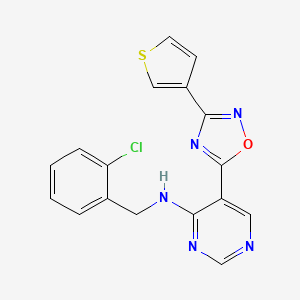
2-(4-Carboxypiperidin-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-carboxypiperidin-1-yl)nicotinic acid . The InChI code is 1S/C12H14N2O4/c15-11(16)8-3-6-14(7-4-8)10-9(12(17)18)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)(H,17,18) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.25 . It is stored at room temperature .科学的研究の応用
Lipid Regulation and Cardiovascular Risk
2-(4-Carboxypiperidin-1-yl)nicotinic acid, commonly known as nicotinic acid or niacin, has been extensively studied for its role in lipid regulation and cardiovascular health. It has been used for over 50 years as a lipid-lowering drug, primarily due to its ability to decrease lipolysis in adipose tissue. This action involves the inhibition of hormone-sensitive triglyceride lipase and a decrease in cyclic adenosine monophosphate (cAMP) levels through a Gi-protein-mediated inhibition of adenylyl cyclase. The anti-lipolytic effect of nicotinic acid is mediated by the G-protein-coupled receptors PUMA-G and HM74, found in adipose tissue. Studies have shown that these receptors are crucial for the lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).
Industrial Production and Green Chemistry
From an industrial perspective, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. However, this process results in the by-product nitrous oxide, which has a significant greenhouse effect. Recent research has focused on developing more ecologically friendly methods of producing nicotinic acid, emphasizing green chemistry principles. This includes exploring methods that utilize commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki et al., 2022).
Molecular Mechanisms and Receptors
The molecular identification of receptors for nicotinic acid has been a significant area of research. Studies have identified HM74 as a low-affinity receptor and HM74A as a high-affinity receptor for nicotinic acid. These discoveries are critical in understanding the drug's mechanism of action and have implications for developing new drugs to treat dyslipidemia (Wise et al., 2003).
Extraction and Recovery Techniques
In terms of chemical engineering, the extraction and recovery of nicotinic acid have been studied to improve efficiency in industrial settings. Techniques such as reactive extraction using organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) have been explored. These studies aim to optimize the recovery process of nicotinic acid in various industrial applications (Kumar et al., 2008).
Anti-inflammatory and Anti-atherosclerotic Effects
Nicotinic acid has been shown to inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This action is mediated through the activation of the GPR109A receptor on immune cells, including macrophages. Activation of GPR109A leads to the induction of cholesterol transporter ABCG1 and promotes cholesterol efflux, suggesting a potential role in treating diseases beyond dyslipidemia (Lukasova et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-(4-carboxypiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11(16)8-3-6-14(7-4-8)10-9(12(17)18)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHGYDXDECMYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)
![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)

![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)

![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine](/img/structure/B2687348.png)
